molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Cat. No. B1609637
CAS RN: 70362-07-1
M. Wt: 207.23 g/mol
InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a chemical compound with the empirical formula C11H13NO312. It has a molecular weight of 207.2312. The compound is solid in form12.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.



Molecular Structure Analysis

The SMILES string of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is OC1=CC(N2CCOCC2)=CC=C1C=O12. The InChI string is 1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H212.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.



Physical And Chemical Properties Analysis

2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a solid compound12. Its empirical formula is C11H13NO312, and it has a molecular weight of 207.2312.


Scientific Research Applications

  • Organic Synthesis

  • Medicinal Chemistry

    • Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . They are used in the development of new drugs and therapies.
  • Agriculture

    • Morpholine derivatives are used as agricultural fungicides in cereals . They are known as ergosterol biosynthesis inhibitors .
  • Industrial Applications

    • In industrial applications, morpholine derivatives are used in a variety of processes, including the production of rubber chemicals, optical brighteners, and corrosion inhibitors .
  • Chemistry of Heterocyclic Compounds

    • Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
    • Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
  • Production of Rubber Chemicals

    • In the rubber industry, morpholine derivatives are used in the production of rubber chemicals . These chemicals are used to improve the properties and performance of rubber products.
  • Optical Brighteners

    • Morpholine derivatives are used in the production of optical brighteners . These substances are used to enhance the appearance of color in fabrics and papers.
  • Corrosion Inhibitors

    • In industrial applications, morpholine derivatives are used as corrosion inhibitors . They help protect metal surfaces from corrosion, which can extend the life of machinery and equipment.
  • pH Adjustment

    • Morpholine is a common additive, in parts per million concentrations, for pH adjustment in both fossil fuel and nuclear power plant steam systems .
  • Synthesis of New Morpholine Derivatives

    • A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis have been reported .

Safety And Hazards

The compound is classified as a combustible solid12. It does not have a specific flash point12.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.


properties

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQSTNLPIFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431174
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

CAS RN

70362-07-1
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (10 mL) was treated dropwise with phosphorus oxychloride (2.3 g, 15 mmol). The reaction was kept at 25° C. by cooling on ice. The reaction mixture was treated with 3-(4-morpholinyl)phenol (2.5 g, 14 mmol) in small portions, stirred for 30 min at room temperature, then stirred at 100° C. for 8 h. After cooling, the mixture was poured into aqueous sodium acetate (1 M, 40 mL) and 10 mL of water was added. The resulting precipitate was collected by filtration, washed with water (10 mL), air dried, and purified by flash chromatography (silica gel, 4×7.5 cm, eluted with 90/10 CHCl3/ether) to yield the product as a light gray solid (0.66 g, 23%). See U.S. Pat. No. 4,147,552.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
23%

Synthesis routes and methods II

Procedure details

After slowly adding a solution of 3-morpholinophenol (5.0 g) in THF (100 ml) to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide, the mixture was stirred at 30° C. for 1.5 hours. Paraformaldehyde (3.0 g) and Et3N (3.0 g) were added to the reaction solution and the mixture was stirred at 80° C. for 4 hours. After cooling, a 6 N hydrochloric acid aqueous solution (20 ml) was added, the mixture was stirred for an hour, and then the organic layer and aqueous layer were separated and the aqueous layer was rendered weakly alkaline prior to extraction with AcOEt. The organic layers were combined and dried with MgSO4, and then filtered and concentrated. The residue was purified by silica gel column chromatography (n-hexane/AcOEt=3/1) to obtain 2-hydroxy-4-morpholinobenzaldehyde.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
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2-Hydroxy-4-morpholin-4-yl-benzaldehyde
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2-Hydroxy-4-morpholin-4-yl-benzaldehyde
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2-Hydroxy-4-morpholin-4-yl-benzaldehyde
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2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Reactant of Route 6
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2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Citations

For This Compound
14
Citations
M Saifuzzaman - 2017 - opal.latrobe.edu.au
… Reported by the ICOS Corporation and Array Biopharma, 2-hydroxy-4-morpholin-4-ylbenzaldehyde (57, IC50 =400 nM) (Figure 1.12) is an example of phenolic DNA-PK inhibitors …
Number of citations: 0 opal.latrobe.edu.au
A Kashishian, H Douangpanya, D Clark… - Molecular cancer …, 2003 - AACR
… The initial library hit was IC60211 (2-hydroxy-4-morpholin-4-yl-benzaldehyde), an arylmorpholine with an IC 50 of 400 nm. Optimization of this moderately potent kinase inhibitor …
Number of citations: 146 aacrjournals.org
SJ Harnor, A Brennan, C Cano - ChemMedChem, 2017 - Wiley Online Library
… Reported by the ICOS Corporation and Array Biopharma, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (IC60211, IC 50 =400 nm) (16) is an example of phenolic DNA-PK inhibitors …
SJ Harnor, A Brennan, C Cano - Medicinal Chemistry, 2017 - eprints.ncl.ac.uk
… Reported by the ICOS Corporation and Array Biopharma as part of a new series of DNA-PK inhibitors, 2-hydroxy-4-morpholin-4yl-benzaldehyde (IC60211, IC50=400 nM) (19) is a …
Number of citations: 1 eprints.ncl.ac.uk
C Cano, SJ Harnor, E Willmore, SR Wedge - Targeting the DNA Damage …, 2018 - Springer
DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine protein kinase member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family of enzymes and, once …
Number of citations: 1 link.springer.com
C Cano, SJ Harnor, E Willmore… - Targeting the DNA …, 2018 - books.google.com
DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine protein kinase member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family of enzymes and, once …
Number of citations: 0 books.google.com
S Harnor, J Pickles, C Cano - Cancer II, 2018 - Springer
… Reported by the ICOS Corporation and Array BioPharma as part of a new series of DNA-PK inhibitors, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (IC60211, IC 50 …
Number of citations: 4 link.springer.com
ZA Knight, GG Chiang, PJ Alaimo, DM Kenski… - Bioorganic & medicinal …, 2004 - Elsevier
Phosphoinositide 3-kinases (PI3-Ks) are an ubiquitous class of signaling enzymes that regulate diverse cellular processes including growth, differentiation, and motility. Physiological …
Number of citations: 203 www.sciencedirect.com
K Durisova, B Salovska, J Pejchal… - Biomedical Papers of …, 2016 - biomed.papers.upol.cz
… The IC86621 inhibitor (1-(2-hydroxy-4-morpholin-4-ylphenyl)-ethanone) is a methyl ketone derivative of the DNA-PK inhibitor IC60211 (2-Hydroxy-4-morpholin-4-ylbenzaldehyde) with …
Number of citations: 10 biomed.papers.upol.cz
Y Matsumoto - International Journal of Molecular Sciences, 2022 - mdpi.com
… IC60211, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (Figure 6A), was found by screening the small molecular library and showed an IC 50 of 400 nM for DNA-PK [74] (Table 2). It is …
Number of citations: 11 www.mdpi.com

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